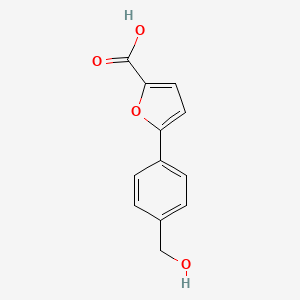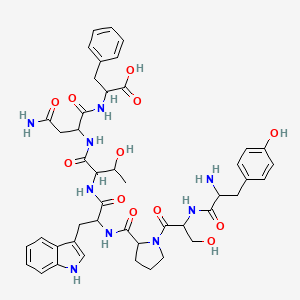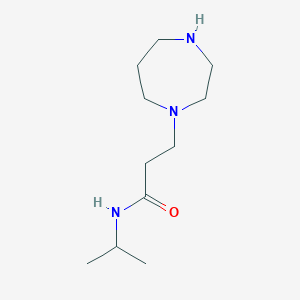![molecular formula C25H33N5O7 B12114968 6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate used in various biochemical assays. The compound consists of an acetylated glycine-alanine-lysine sequence with an acetylated lysine residue and a 7-amino-4-methylcoumarin (AMC) fluorophore. This structure allows it to be used as a substrate in enzymatic reactions, particularly for studying histone deacetylases (HDACs) and other proteolytic enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The acetylation of lysine and the attachment of the AMC fluorophore are performed during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ac-Gly-Ala-Lys(Ac)-AMC follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Gly-Ala-Lys(Ac)-AMC primarily undergoes enzymatic reactions, particularly hydrolysis by proteases and deacetylation by HDACs. These reactions are crucial for its use in biochemical assays.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze the peptide bond, releasing the AMC fluorophore.
HDACs: Histone deacetylases catalyze the removal of the acetyl group from the lysine residue.
Major Products Formed
Hydrolysis: The hydrolysis of Ac-Gly-Ala-Lys(Ac)-AMC by proteases results in the release of free AMC, which fluoresces and can be measured.
Deacetylation: The deacetylation by HDACs results in the removal of the acetyl group from lysine, altering the peptide’s properties.
Wissenschaftliche Forschungsanwendungen
Ac-Gly-Ala-Lys(Ac)-AMC is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate in enzymatic assays to study the activity of proteases and HDACs.
Molecular Biology: Used in assays to investigate protein-protein interactions and post-translational modifications.
Medicine: Helps in the development of HDAC inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: Utilized in high-throughput screening for drug discovery and development.
Wirkmechanismus
The mechanism of action of Ac-Gly-Ala-Lys(Ac)-AMC involves its interaction with specific enzymes:
Proteases: The peptide bond is hydrolyzed by proteases, releasing the AMC fluorophore, which emits fluorescence upon excitation.
HDACs: The acetyl group on the lysine residue is removed by HDACs, altering the peptide’s structure and function. This deacetylation can be measured by the change in fluorescence intensity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Gly-Ala-Lys-Lys-Ala-Gly-OH: Another synthetic peptide used in similar enzymatic assays.
Ac-Gln-Gly-Ala-Asp-Asp-Glu-Asp-Asp-Ala-Gly-OH: A peptide with a different sequence used for studying protein interactions.
Ac-Gln-Ala-Asp-Gly-Cys-Ala-Gly-Pro-Ala-Gly: A peptide used in assays involving cysteine proteases.
Uniqueness
Ac-Gly-Ala-Lys(Ac)-AMC is unique due to its specific sequence and the presence of the AMC fluorophore, which allows for easy detection and measurement of enzymatic activity. Its acetylated lysine residue makes it particularly useful for studying HDAC activity, distinguishing it from other similar peptides.
Eigenschaften
IUPAC Name |
6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)



![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12114957.png)
![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)
![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B12114967.png)
![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)
